molecular formula C10H8F2O2 B13250660 2-Ethyl-4,7-difluoro-2,3-dihydro-1-benzofuran-3-one

2-Ethyl-4,7-difluoro-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B13250660
M. Wt: 198.17 g/mol
InChI Key: SLMBEKLCRFQGSW-UHFFFAOYSA-N
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Description

2-Ethyl-4,7-difluoro-2,3-dihydro-1-benzofuran-3-one is a synthetic organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of two fluorine atoms at positions 4 and 7, an ethyl group at position 2, and a ketone group at position 3 of the dihydrobenzofuran ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4,7-difluoro-2,3-dihydro-1-benzofuran-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethylphenol and 4,7-difluorobenzaldehyde.

    Formation of Intermediate: The starting materials undergo a series of reactions, including Friedel-Crafts acylation, to form an intermediate compound.

    Cyclization: The intermediate compound is then subjected to cyclization reactions under acidic or basic conditions to form the benzofuran ring.

    Final Product:

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions and minimize by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 2-Ethyl-4,7-difluoro-2,3-dihydro-1-benzofuran-3-ol.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate reaction conditions.

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes, or other oxidized derivatives.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Compounds with substituted functional groups at positions 4 and 7.

Scientific Research Applications

2-Ethyl-4,7-difluoro-2,3-dihydro-1-benzofuran-3-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and pharmaceuticals, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Ethyl-4,7-difluoro-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response, leading to its observed biological effects.

Comparison with Similar Compounds

    2-Ethyl-4,7-difluoro-1-benzofuran: Lacks the ketone group at position 3.

    2-Ethyl-4,7-difluoro-2,3-dihydro-1-benzofuran: Lacks the ketone group at position 3.

    2-Ethyl-4,7-difluoro-2,3-dihydro-1-benzofuran-3-ol: Contains an alcohol group instead of a ketone group at position 3.

Uniqueness: 2-Ethyl-4,7-difluoro-2,3-dihydro-1-benzofuran-3-one is unique due to the presence of both fluorine atoms and a ketone group, which impart distinct chemical and biological properties

Properties

Molecular Formula

C10H8F2O2

Molecular Weight

198.17 g/mol

IUPAC Name

2-ethyl-4,7-difluoro-1-benzofuran-3-one

InChI

InChI=1S/C10H8F2O2/c1-2-7-9(13)8-5(11)3-4-6(12)10(8)14-7/h3-4,7H,2H2,1H3

InChI Key

SLMBEKLCRFQGSW-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)C2=C(C=CC(=C2O1)F)F

Origin of Product

United States

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